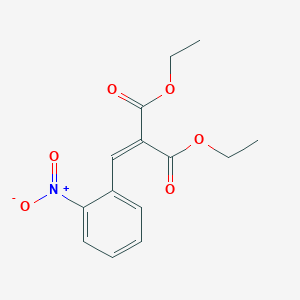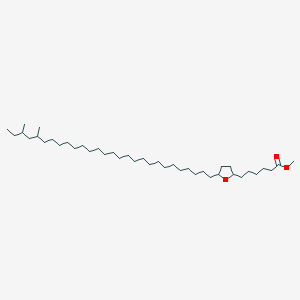
Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a building block in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a reagent in the analysis of amino acids and peptides.
Mecanismo De Acción
The mechanism of action of propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- is not well understood. However, it is believed to act as a nucleophile in organic reactions, which makes it useful in the synthesis of other compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo-. However, it is not recommended for use in drug development due to its potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- in lab experiments is its versatility as a building block in the synthesis of other compounds. However, its potential toxicity makes it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo-. One potential area of research is the development of safer and more effective synthesis methods. Another area of research is the identification of new applications for this compound in scientific research. Additionally, further investigation into the mechanism of action and potential toxicity of this compound is needed.
Conclusion:
Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- is a versatile compound that has potential applications in scientific research. While its mechanism of action and potential toxicity are not well understood, there are several future directions for research that could lead to new discoveries and applications for this compound.
Métodos De Síntesis
The synthesis of propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- involves the reaction between propanehydrazide and 4-nitrobenzoyl chloride in the presence of a catalyst. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.
Propiedades
Número CAS |
18247-80-8 |
|---|---|
Nombre del producto |
Propanehydrazonoyl chloride, N-(4-nitrophenyl)-2-oxo- |
Fórmula molecular |
C9H8ClN3O3 |
Peso molecular |
241.63 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)-2-oxopropanehydrazonoyl chloride |
InChI |
InChI=1S/C9H8ClN3O3/c1-6(14)9(10)12-11-7-2-4-8(5-3-7)13(15)16/h2-5,11H,1H3 |
Clave InChI |
FJTPZIFCLVITGT-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
SMILES canónico |
CC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Otros números CAS |
18247-80-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)





![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)





